8-Oxabicyclo[3.2.1]octane-3-carboxylic acid

Medicinal Chemistry Scaffold Design Monoamine Transporter Inhibitors

Selecting CAS 856176-37-9 over generic bicyclic analogs is critical for reproducible CNS drug discovery. The neutral 8-oxa bridge eliminates the basic amine center responsible for hERG liability and promiscuous binding seen in 8-aza scaffolds, while the 3-position carboxylic acid offers a distinct regioisomeric vector from the heavily patented 2-carboxylic acid series. This enables novel IP space and differentiated SAR profiles at monoamine transporters (DAT, SERT, NET). With 97% purity, solid-state handling, and shorter lead times, it is the economical, well-characterized building block for hit-to-lead libraries and synthetic methodology development.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 856176-37-9
Cat. No. B1296020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxabicyclo[3.2.1]octane-3-carboxylic acid
CAS856176-37-9
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1O2)C(=O)O
InChIInChI=1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10)
InChIKeyPQTLQJVGJFXEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Oxabicyclo[3.2.1]octane-3-carboxylic acid (CAS 856176-37-9): Core Physicochemical and Structural Baseline for Scaffold Procurement


8-Oxabicyclo[3.2.1]octane-3-carboxylic acid (CAS 856176-37-9) is a bicyclic organic compound featuring an oxygen-bridged [3.2.1] framework with a carboxylic acid substituent at the 3‑position [1]. This compound belongs to the class of oxabicyclic scaffolds and is characterized by a molecular formula of C₈H₁₂O₃, a molecular weight of 156.18 g/mol, an exact mass of 156.078644241, and a predicted XLogP3-AA of 0.7 . The bridged bicyclic architecture confers notable rigidity and stereochemical definition, making it a synthetically valuable building block for the construction of bioactive molecules, particularly in medicinal chemistry programs targeting central nervous system agents and enzyme inhibitors . The carboxylic acid group at the 3‑position provides a convenient handle for further derivatization via amide bond formation, esterification, or reduction, enabling modular incorporation into more complex molecular architectures .

Why 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid (CAS 856176-37-9) Cannot Be Interchanged with Superficially Similar Scaffolds


Substituting 8-oxabicyclo[3.2.1]octane-3-carboxylic acid with a generic analog—even one sharing the same core bicyclo[3.2.1] framework—carries substantial risk of altered molecular recognition, synthetic tractability, and downstream biological performance. The 8-oxa bridge introduces a distinct electronic and conformational profile compared to the 8-aza analog, affecting hydrogen-bonding capacity, basicity, and metabolic stability . Furthermore, the precise regioisomeric placement of the carboxylic acid moiety (3‑position versus 2‑position) dictates the spatial orientation of key functional groups, directly impacting binding interactions with biological targets [1]. Even stereochemical variations—such as the endo versus exo configuration at the 3‑position—can produce diastereomers with markedly different reactivity and biological activity profiles [2]. The quantitative evidence below demonstrates that these seemingly minor structural differences translate into measurable divergence in molecular properties, synthetic accessibility, and, where data exist, biological activity—underscoring the necessity of procuring the exact CAS-defined compound for reproducible research.

Quantitative Differentiation of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid (CAS 856176-37-9) Against Key Comparators


Regioisomeric Differentiation: 3‑Carboxylic Acid versus 2‑Carboxylic Acid Scaffold Reactivity and Biological Targeting

The 3‑carboxylic acid regioisomer (CAS 856176-37-9) offers a distinct synthetic entry point and downstream biological profile compared to the 2‑carboxylic acid analog. While the 3‑carboxylic acid scaffold itself serves as a versatile building block for diverse derivatization, the 2‑carboxylic acid framework has been extensively characterized in the context of monoamine transporter inhibitors [1]. Specifically, 3‑biaryl‑8‑oxabicyclo[3.2.1]octane‑2‑carboxylic acid methyl esters exhibit potent inhibition of dopamine (DAT) and serotonin (SERT) transporters, with certain analogs achieving up to 177‑fold selectivity for DAT over SERT [1][2]. This established SAR landscape around the 2‑carboxylic acid position highlights a gap in the 3‑carboxylic acid series, representing an opportunity for novel intellectual property and distinct biological interrogation. For researchers seeking to explore untargeted chemical space within the oxabicyclo[3.2.1]octane family, the 3‑carboxylic acid scaffold provides a strategic alternative to the more heavily investigated 2‑carboxylic acid series.

Medicinal Chemistry Scaffold Design Monoamine Transporter Inhibitors

Bridged Heteroatom Differentiation: 8‑Oxa versus 8‑Aza Scaffold Physicochemical and ADME Implications

The substitution of the 8‑position bridging oxygen in CAS 856176-37-9 with a nitrogen atom (8‑azabicyclo[3.2.1]octane scaffold) produces fundamentally different physicochemical and pharmacokinetic properties. The 8‑oxa scaffold is neutral and lacks a basic center, contributing to a predicted XLogP3-AA of 0.7 . In contrast, the 8‑aza analog incorporates a basic nitrogen (pKa approximately 9–10 for tertiary amines in this framework) that can be protonated at physiological pH, increasing aqueous solubility and altering membrane permeability . This difference is critical for central nervous system (CNS) drug design: while the 8‑aza scaffold (as in tropane alkaloids) exhibits enhanced CNS penetration due to its cationic character, the neutral 8‑oxa scaffold offers an alternative vector for optimizing blood‑brain barrier partitioning and reducing off‑target interactions with amine‑recognizing receptors [1]. Furthermore, the 8‑oxa bridge is less prone to oxidative N‑dealkylation metabolism compared to the N‑methylated 8‑aza scaffold, potentially conferring improved metabolic stability in certain contexts [1].

Physicochemical Profiling Drug Design ADME Optimization

Stereochemical Differentiation: Endo versus Exo Configuration at the 3‑Position

The endo isomer of 8‑oxabicyclo[3.2.1]octane‑3‑carboxylic acid (CAS 2007931-04-4) exhibits distinct synthetic utility and physical properties compared to its exo counterpart. Synthetic routes to functionalized 8‑oxabicyclo[3.2.1]octanes frequently produce mixtures of endo and exo diastereomers; for instance, the synthesis of ethyl 3‑amino‑8‑oxabicyclo[3.2.1]octane‑3‑carboxylate yields a 3:1 mixture of exo/endo diastereomers, demonstrating that the exo configuration is thermodynamically favored under certain reaction conditions [1]. The endo‑configured carboxylic acid (CAS 2007931-04-4) positions the carboxyl group in a sterically more hindered environment, which can influence reactivity in subsequent amide bond formation or esterification steps [2]. Although the parent compound CAS 856176-37-9 is typically supplied as a mixture of stereoisomers or in unspecified stereochemistry, researchers with defined stereochemical requirements must verify the exact isomeric composition of their procured material, as diastereomeric purity can directly impact crystallization behavior, NMR spectral interpretation, and biological assay reproducibility .

Stereochemistry Synthetic Methodology Chiral Resolution

Commercial Purity and Supplier Consistency: Benchmarking 8‑Oxabicyclo[3.2.1]octane‑3‑carboxylic acid Against Structural Analogs

Commercially available 8‑oxabicyclo[3.2.1]octane‑3‑carboxylic acid (CAS 856176-37-9) is supplied with defined purity specifications that range from 95% to 97% across reputable vendors . In contrast, structurally related analogs such as the endo isomer (CAS 2007931-04-4) are often offered at comparable purity (≥97%), but with longer lead times (8‑12 weeks) and higher procurement costs ($262.90 per 100 mg) . This disparity in commercial availability reflects the synthetic accessibility and market demand for each stereochemical variant. For researchers conducting large‑scale or time‑sensitive projects, the racemic or stereochemically undefined CAS 856176-37-9 offers a more readily available and cost‑effective entry point into the oxabicyclo[3.2.1]octane chemical space, provided that stereochemical purity is not a critical parameter for the intended application.

Procurement Quality Analytical Specification Reproducibility

Optimal Application Scenarios for 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid (CAS 856176-37-9) Based on Quantitative Differentiation


Medicinal Chemistry Scaffold Diversification: Circumventing Intellectual Property and SAR Saturation

For medicinal chemistry programs targeting monoamine transporters (DAT, SERT, NET) or other CNS‑related targets, CAS 856176-37-9 provides an alternative regioisomeric scaffold to the heavily patented and extensively characterized 2‑carboxylic acid series [1]. The 3‑carboxylic acid placement enables distinct vector orientation for pendant aryl or heteroaryl groups, potentially yielding novel intellectual property and differentiated biological profiles. This scenario is particularly relevant when initial SAR exploration around the 2‑carboxylic acid scaffold has reached a plateau or when freedom‑to‑operate concerns necessitate a fresh chemical starting point.

Physicochemical Property Modulation: Replacing Basic Amines with a Neutral Oxygen Bridge

In drug discovery campaigns where a basic amine center is undesirable—due to hERG liability, promiscuous off‑target binding, or excessive CNS penetration—the 8‑oxa scaffold of CAS 856176-37-9 offers a neutral alternative to the traditional 8‑azabicyclo[3.2.1]octane framework [2]. The predicted XLogP3-AA of 0.7 and the absence of a protonatable nitrogen allow medicinal chemists to fine‑tune lipophilicity and hydrogen‑bonding capacity without introducing a positive charge at physiological pH. This application is especially valuable for optimizing blood‑brain barrier partitioning in CNS therapeutics and for reducing amine‑mediated toxicity in peripheral targets.

Cost‑Effective and Expedited Exploratory Chemistry in Early‑Stage Drug Discovery

When stereochemical purity is not a critical driver of initial SAR hypotheses, CAS 856176-37-9 represents a more economical and readily available entry point into the oxabicyclo[3.2.1]octane chemical space compared to stereochemically defined isomers such as the endo‑configured CAS 2007931-04-4 . The 95–97% purity specification, solid physical state, and shorter procurement lead times enable rapid synthesis of focused compound libraries for hit‑to‑lead optimization. This scenario is ideal for academic laboratories and early‑stage biotech companies operating under constrained budgets and timelines, where speed and cost‑efficiency outweigh the need for absolute stereochemical definition.

Synthetic Methodology Development and Building Block Validation

Researchers engaged in developing novel synthetic routes to complex oxabicyclic natural products or in validating new catalytic methodologies can utilize CAS 856176-37-9 as a readily accessible, well‑characterized building block [1]. Its defined molecular weight (156.18 g/mol), canonical SMILES (O=C(O)C1CC2CCC(C1)O2), and commercial availability facilitate reproducible experimental protocols and cross‑laboratory validation. This application is particularly suited for academic groups publishing synthetic methodology papers, where the use of a standardized, commercially available substrate enhances the reproducibility and impact of the reported work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.